molecular formula C7H9NO3S B1373417 2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid CAS No. 1265892-62-3

2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid

Cat. No. B1373417
CAS RN: 1265892-62-3
M. Wt: 187.22 g/mol
InChI Key: ATBFINUFJAPEGT-UHFFFAOYSA-N
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Description

“2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been studied for their potential anticancer properties. For instance, a series of compounds with a thiazole core structure have been synthesized and reported for their cytotoxicity activity on human tumor cell lines . This suggests that “2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid” could also be explored for its anticancer activity, particularly in designing and synthesizing novel compounds that target specific cancer cells.

Antimicrobial Activity

Thiazoles are known for their significant antimicrobial activity. Novel compounds synthesized from thiazole derivatives have shown promising results against various microbial strains . The compound could be utilized in the synthesis of new molecules that might exhibit strong antimicrobial properties.

Molecular Modeling Studies

Molecular modeling is a powerful tool in drug discovery and development. Thiazole derivatives have been used in molecular modeling studies to evaluate their interaction with biological targets . “2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid” may serve as a key molecule in computational studies to predict its binding affinity and activity against various enzymes or receptors.

Antifungal Activity

Some thiazole derivatives have been screened for their antifungal activity, showing effectiveness against fungal strains . Research into “2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid” could extend into its potential use as an antifungal agent.

Biological Scaffold

The thiazole ring is considered a biologically active scaffold that can be incorporated into various compounds to enhance their biological activity . The compound “2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid” could be used as a scaffold in the synthesis of new biologically active molecules.

Safety and Hazards

Safety and hazards associated with thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Future research on thiazole derivatives is likely to focus on developing novel therapeutic agents for a variety of pathological conditions . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop these novel therapeutic agents .

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-6(12-4-8-5)2-11-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBFINUFJAPEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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